6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
Description
Properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-4-5(6(12)10-8)11-2-3-13-7(11)9-4/h2-3H,8H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBZKHDAKWWKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327356 | |
| Record name | 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161563-79-7 | |
| Record name | 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminothiazole Derivatives with α-Haloketones
The imidazo[2,1-b]thiazole scaffold is constructed via cyclocondensation between 2-aminothiazole and α-haloketones. For 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, this method involves:
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Core Formation : Reacting 2-aminothiazole with α-chloroacetone in ethanol under reflux (6–8 hours) to yield 6-methylimidazo[2,1-b]thiazole .
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Carbohydrazide Introduction : Treating the intermediate with hydrazine hydrate in ethanol at 60°C for 4 hours, achieving 70–75% yield .
Critical Parameters :
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Solvent : Ethanol or methanol optimizes solubility and reaction kinetics.
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Temperature : Reflux conditions (78–80°C for ethanol) prevent side reactions.
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Stoichiometry : A 1:1.2 molar ratio of 2-aminothiazole to α-chloroacetone ensures complete conversion .
Hydrazide Formation via Carboxylic Acid Activation
An alternative route starts with 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (CAS 77628-51-4) , which is activated for nucleophilic substitution:
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Acyl Chloride Formation : Reacting the carboxylic acid with thionyl chloride (SOCl₂) under reflux (2 hours), yielding the corresponding acyl chloride.
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Hydrazide Synthesis : Adding anhydrous hydrazine to the acyl chloride in dry dichloromethane at 0–5°C, followed by stirring at room temperature (12 hours). This method achieves 85–90% purity, confirmed by HPLC .
Advantages :
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Selectivity : Avoids side products from direct cyclocondensation.
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Scalability : Suitable for industrial production due to minimal by-products .
Ketone Condensation for Hydrazone Derivatives
6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide serves as a precursor for hydrazone derivatives, synthesized via ketone condensation:
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Reaction Setup : Mixing the carbohydrazide (0.005 mol) with ketones (0.01 mol) in ethanol containing H₂SO₄ (1 drop) .
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Reflux Conditions : Heating under reflux for 6 hours precipitates hydrazone derivatives, which are recrystallized from ethanol-water mixtures .
Representative Data :
| Compound | Ketone Used | Yield (%) | Melting Point (°C) | IR (C=O stretch, cm⁻¹) |
|---|---|---|---|---|
| 3a | Cyclohexanone | 80.2 | 202–204 | 1,698, 1,661 |
| 2c | 4-Phenylcyclohexanone | 62.5 | 210–212 | 1,625 |
| 4d | 8-Ethyl-2-methylcyclohexanone | 22.4 | 212–213 | 1,701, 1,659 |
Mechanistic Insights :
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Acid Catalysis : H₂SO₄ protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the carbohydrazide’s NH₂ group .
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Steric Effects : Bulky ketones (e.g., 4-phenylcyclohexanone) reduce yields due to hindered transition-state geometry .
Structural Validation and Analytical Techniques
Post-synthesis characterization ensures product integrity:
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Spectroscopy :
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Mass Spectrometry : Molecular ion peaks (e.g., m/z 287.298 for compound 4e ) validate molecular weights .
Industrial-Scale Optimization
Large-scale synthesis prioritizes:
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and various substituted imidazo-thiazole compounds .
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide is its antimicrobial properties. A study synthesized various derivatives of this compound and tested them against a range of bacteria and fungi. The results indicated that certain derivatives exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Microbial Strain | MIC (µg/ml) |
|---|---|---|
| 4d | S. epidermidis | 19.5 |
| 4f | S. epidermidis | 39 |
These findings suggest that modifications to the hydrazide moiety can enhance the antimicrobial efficacy of the base compound .
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. For instance, derivatives designed with indoline-2,3-dione showed promising results against the MCF-7 breast cancer cell line. The most active compounds demonstrated IC50 values in the range of 8.38 to 11.67 µM, comparable to established chemotherapeutics like Sorafenib.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6i | 8.38 | Induces apoptosis via caspase activation |
| 6b | 11.50 | Modulates VEGFR-2 signaling pathway |
The mechanism involved upregulation of pro-apoptotic markers such as Bax and caspases, indicating a potential for developing new anticancer agents based on this scaffold .
Synthesis of Novel Materials
This compound has been utilized as a precursor in the synthesis of novel materials with tailored properties. For example, reactions involving this compound have led to the development of new crystalline structures that exhibit interesting thermal and mechanical properties.
The crystal structure derived from its reaction with acetone has been characterized through X-ray diffraction studies, revealing insights into its stability and potential applications in material science .
Mechanism of Action
The mechanism of action of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide involves its interaction with various molecular targets. It can bind to enzymes and proteins, inhibiting their activity and leading to cellular effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its biological activity .
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Substituent Position :
- Linker Type :
- Hydrazide vs. Urea : Hydrazide derivatives (e.g., 6a–l ) outperform urea analogues (e.g., 8a–g ) in VEGFR-2 inhibition due to optimized hydrogen bonding .
Biological Activity
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide (C₇H₈N₄OS) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid with hydrazine hydrate under reflux conditions in ethanol. This method yields the carbohydrazide derivative efficiently without the need for intermediate isolation .
Antimicrobial Properties
Research has demonstrated the antimicrobial efficacy of this compound against various bacterial strains. In one study, compounds synthesized from this base structure were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 μg/mL |
| This compound | Escherichia coli | 10 μg/mL |
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. In a study assessing various derivatives, it was found that some exhibited minimal inhibitory concentrations (MIC) below 12.5 µg/mL against Mycobacterium tuberculosis H37Rv strain, indicating potential as a lead compound for further development in anti-tuberculosis therapies .
Case Studies and Research Findings
Several studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Research : Investigations into its antiproliferative effects have indicated that it may interfere with cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
- Antioxidant Activity : The compound has shown promising antioxidant properties in vitro, which could contribute to its overall therapeutic profile by mitigating oxidative stress-related damage in cells .
Q & A
What are the optimal synthetic routes for 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide, and how can reaction conditions be tailored to improve yield?
The synthesis of imidazo-thiazole derivatives often involves cyclocondensation reactions. For carbohydrazide derivatives, a common approach is the reaction of hydrazine hydrate with pre-functionalized imidazo-thiazole intermediates (e.g., esters or nitriles) under reflux conditions. Evidence suggests that alkylidene hydrazides or α-haloaryl ketones can serve as precursors, with ethanol as a solvent and prolonged reflux (6–10 hours) to eliminate byproducts like H₂S . Optimization may involve adjusting molar ratios (e.g., 2:1 hydrazine-to-substrate) and using catalysts like acetic acid to enhance cyclization efficiency .
Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : To verify the imidazo-thiazole core and carbohydrazide substituents (e.g., NH₂ peaks at δ 4.5–5.5 ppm in D₂O-exchangeable experiments) .
- IR spectroscopy : Confirm N-H stretches (~3200 cm⁻¹) and C=O/C=N bonds (~1650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
What preliminary in vitro assays are recommended to evaluate the antimicrobial potential of this compound?
Initial screening should include:
- Agar diffusion assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination via broth microdilution .
- Time-kill kinetics : To assess bactericidal vs. bacteriostatic activity .
- Synergy studies : Combined with standard antibiotics (e.g., ampicillin) using checkerboard assays .
How can researchers address low yields in the cyclocondensation step during synthesis?
Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve reaction homogeneity .
- Catalyst addition : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time .
- Intermediate purification : Column chromatography to isolate key intermediates before cyclization .
What structural modifications enhance the bioactivity of imidazo-thiazole carbohydrazides, and how are SAR studies designed?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-position to enhance antimicrobial activity .
- Heterocyclic hybridization : Fusion with triazole or pyrazole rings (e.g., compound 4a-d in ) improves anticancer potency.
- SAR methodology : Compare IC₅₀ values across derivatives in standardized assays (e.g., MTT for cytotoxicity) and correlate with computational descriptors (logP, polar surface area) .
How should contradictory reports on biological activity be resolved?
Contradictions (e.g., varying MIC values) may stem from assay conditions (pH, inoculum size) or compound stability. Mitigation strategies:
- Standardized protocols : Follow CLSI guidelines for antimicrobial testing .
- Stability studies : Monitor compound integrity in DMSO stocks via HPLC over time .
- Dose-response validation : Repeat assays with independent batches and include positive controls .
What computational tools predict the interaction of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II .
- MD simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) .
- ADMET prediction : SwissADME or pkCSM to evaluate pharmacokinetic properties .
How is the stability of this compound assessed under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis .
- Thermal degradation : TGA/DSC to determine decomposition temperatures .
- Light sensitivity : Store in amber vials and monitor UV-Vis spectral changes under UV exposure .
How does this compound compare to structurally similar imidazo-thiazole derivatives in anticancer assays?
- Comparative cytotoxicity : Test against MCF-7 (breast) and A549 (lung) cancer cells. Derivatives with trifluoromethyl groups (e.g., ) often show lower IC₅₀ values due to enhanced lipophilicity.
- Mechanistic differentiation : Flow cytometry to compare apoptosis induction (Annexin V/PI staining) vs. autophagy (LC3-II quantification) .
What in vivo models are suitable for evaluating the efficacy and toxicity of this compound?
- Murine infection models : For antimicrobial testing (e.g., S. aureus-induced sepsis) with survival endpoints .
- Xenograft models : For anticancer activity (e.g., subcutaneous HeLa tumors) using bioluminescence imaging .
- Toxicokinetics : Plasma half-life (t₁/₂) and organ histopathology in BALB/c mice .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
